molecular formula C21H27NO5 B1344248 Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate CAS No. 587880-27-1

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate

Cat. No.: B1344248
CAS No.: 587880-27-1
M. Wt: 373.4 g/mol
InChI Key: YOPHBDBOOGTYRO-UHFFFAOYSA-N
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Description

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate is a chemical compound with a complex structure that includes a benzyl group, a phenyl ring, and a butylcarbamate moiety

Scientific Research Applications

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(2,3-dihydroxypropoxy)phenylbutylamine: This intermediate is synthesized by reacting 4-(2,3-dihydroxypropoxy)benzaldehyde with butylamine under controlled conditions.

    Formation of Benzyl Carbamate: The intermediate is then reacted with benzyl chloroformate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-(4-(2,3-dihydroxypropoxy)naphthalen-1-yl)butylcarbamate: This compound has a similar structure but includes a naphthalene ring instead of a phenyl ring.

    4-(2,3-dihydroxypropoxy)phenylbutylamine: An intermediate in the synthesis of the target compound, with similar functional groups.

Uniqueness

Benzyl 4-(4-(2,3-dihydroxypropoxy)-phenyl)butylcarbamate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

benzyl N-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c23-14-19(24)16-26-20-11-9-17(10-12-20)6-4-5-13-22-21(25)27-15-18-7-2-1-3-8-18/h1-3,7-12,19,23-24H,4-6,13-16H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPHBDBOOGTYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC2=CC=C(C=C2)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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